5-Hydroxy-2-methylbenzaldehyde
CAS No.: 23942-00-9
Cat. No.: VC1573154
Molecular Formula: C8H8O2
Molecular Weight: 136.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23942-00-9 |
|---|---|
| Molecular Formula | C8H8O2 |
| Molecular Weight | 136.15 g/mol |
| IUPAC Name | 5-hydroxy-2-methylbenzaldehyde |
| Standard InChI | InChI=1S/C8H8O2/c1-6-2-3-8(10)4-7(6)5-9/h2-5,10H,1H3 |
| Standard InChI Key | QONBQACIGSEEDX-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)O)C=O |
| Canonical SMILES | CC1=C(C=C(C=C1)O)C=O |
Introduction
Chemical Structure and Properties
Molecular Structure
5-Hydroxy-2-methylbenzaldehyde consists of a benzene ring substituted with three functional groups: an aldehyde group (-CHO), a hydroxyl group (-OH) at the 5-position, and a methyl group (-CH3) at the 2-position. This particular arrangement of functional groups creates a unique electronic environment that influences its reactivity patterns and potential applications.
Physical Properties
The compound exists as a solid with distinctive physical characteristics. Based on analytical studies, 5-Hydroxy-2-methylbenzaldehyde exhibits specific spectroscopic profiles that allow for its identification and characterization in various chemical processes and environmental samples.
Synthesis Methods
Formation in Oxidation Processes
Research has demonstrated that 5-Hydroxy-2-methylbenzaldehyde can form as an intermediate during the photocatalytic oxidation of xylenes. In particular, it has been identified as an OH-adduct in these processes, providing insight into its formation mechanisms . This finding is significant for understanding both environmental degradation processes and potential synthetic routes.
Laboratory Synthesis
Laboratory synthesis of 5-Hydroxy-2-methylbenzaldehyde typically involves controlled oxidation reactions under specific conditions. The precise control of reaction parameters is crucial for obtaining the desired product with high purity and yield.
Chemical Reactivity
Functional Group Interactions
The presence of multiple functional groups in 5-Hydroxy-2-methylbenzaldehyde creates interesting reactivity patterns. The hydroxyl group can participate in hydrogen bonding and can be deprotonated under basic conditions. The aldehyde group is susceptible to nucleophilic addition reactions, while the methyl group can undergo oxidation under appropriate conditions.
Role in Oxidation Mechanisms
Studies have shown that 5-Hydroxy-2-methylbenzaldehyde plays a role in the oxidation pathways of aromatic compounds. Research on TiO2-mediated photocatalytic oxidation has identified it specifically as an OH-adduct (designated as O10 in some studies), indicating its formation through hydroxyl radical addition to precursor molecules . This mechanistic insight has implications for understanding environmental transformation processes of aromatic pollutants.
Applications in Organic Synthesis
Synthetic Versatility
The synthetic versatility of 5-Hydroxy-2-methylbenzaldehyde stems from the different possible reaction pathways available through its functional groups. These include condensation reactions through the aldehyde group, substitution reactions involving the hydroxyl group, and oxidation reactions that can target either the methyl or aldehyde groups.
Analytical Detection and Characterization
Chromatographic Analysis
Gas chromatography-mass spectrometry (GC-MS) has been effectively employed for the detection and quantification of 5-Hydroxy-2-methylbenzaldehyde in research settings. As demonstrated in studies of xylene oxidation products, this technique allows for the separation and identification of this compound from complex mixtures of reaction products .
Spectroscopic Identification
Spectroscopic methods play a crucial role in the characterization of 5-Hydroxy-2-methylbenzaldehyde. These typically include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, which together provide a comprehensive profile of the compound's structural features.
Environmental Significance
Formation in Photocatalytic Processes
Research has demonstrated that 5-Hydroxy-2-methylbenzaldehyde forms during the TiO2-catalyzed photocatalytic oxidation of xylenes, particularly p-xylene (PX) . This finding has implications for understanding the environmental fate of aromatic hydrocarbon pollutants and the intermediates formed during their degradation.
Comparative Formation in Xylene Oxidation
Studies have examined the formation of various intermediates, including 5-Hydroxy-2-methylbenzaldehyde, during the oxidation of different xylene isomers. Research indicates that the compound is specifically identified as one of the OH-adducts formed during these processes, contributing to our understanding of oxidation pathways for aromatic hydrocarbons .
Quantitative Analysis of Oxidation Products
Intermediate Formation Patterns
Research on xylene oxidation has provided quantitative insights into the formation patterns of various intermediates, including hydroxylated benzaldehydes like 5-Hydroxy-2-methylbenzaldehyde. The following table summarizes representative data on intermediate formation during xylene oxidation:
| Xylene Isomer | Reaction Time (min) | H-abstraction Products (mg) | OH-adduct Products (mg) | H-abstraction (%) | OH-adduct (%) |
|---|---|---|---|---|---|
| p-Xylene | 30 | 2.52 | 0.0156 | 99.94 | 0.06 |
| p-Xylene | 120 | 39.0 | 0.0234 | 99.94 | 0.06 |
| o-Xylene | 30 | 5.08 × 10^-1 | 5.21 × 10^-2 | 90.71 | 9.29 |
| o-Xylene | 120 | 9.11 | 0.0118 | 99.87 | 0.13 |
This data demonstrates the predominance of H-abstraction products over OH-adducts like 5-Hydroxy-2-methylbenzaldehyde in these oxidation processes .
Temporal Variation in Product Formation
Temporal analysis of reaction intermediates provides valuable insights into the oxidation pathways involving 5-Hydroxy-2-methylbenzaldehyde. Research indicates that the concentration patterns of this compound and related intermediates vary with reaction time, reflecting the dynamic nature of the oxidation process .
Structural Comparison with Related Compounds
Isomeric Relationships
5-Hydroxy-2-methylbenzaldehyde belongs to a family of hydroxylated benzaldehydes that includes various isomers differing in the positions of the functional groups. The specific arrangement of substituents in 5-Hydroxy-2-methylbenzaldehyde distinguishes it from other isomers and influences its chemical properties and reactivity patterns.
Hydroxybenzaldehyde Family
As a member of the hydroxybenzaldehyde family, 5-Hydroxy-2-methylbenzaldehyde shares certain characteristics with related compounds while exhibiting unique properties due to its specific substitution pattern. The presence of the methyl group at the 2-position, in particular, distinguishes it from other hydroxybenzaldehydes and influences its behavior in various chemical and biological contexts.
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